molecular formula C9H15NO B12876202 (S)-5-(3-Methylpentyl)isoxazole

(S)-5-(3-Methylpentyl)isoxazole

Cat. No.: B12876202
M. Wt: 153.22 g/mol
InChI Key: VRWSDZNBZBPUTE-QMMMGPOBSA-N
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Description

(S)-5-(3-Methylpentyl)isoxazole is a chiral compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Methylpentyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In the case of isoxazoles, the 1,3-dipole is often generated from nitrile oxides, which react with alkenes or alkynes to form the isoxazole ring . The reaction conditions usually involve the use of catalysts such as copper(I) or ruthenium(II), although metal-free routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-Methylpentyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

(S)-5-(3-Methylpentyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-(3-Methylpentyl)isoxazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the inhibition of acetylcholinesterase and modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(3-Methylpentyl)isoxazole is unique due to its specific chiral structure and the presence of a 3-methylpentyl group.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-[(3S)-3-methylpentyl]-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-7-10-11-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

VRWSDZNBZBPUTE-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)CCC1=CC=NO1

Canonical SMILES

CCC(C)CCC1=CC=NO1

Origin of Product

United States

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